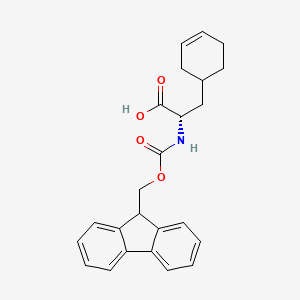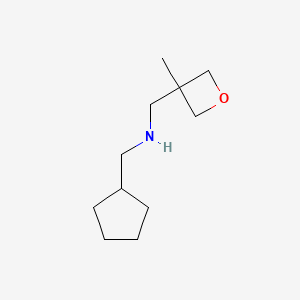
3,5-dibromo-N,N-diphenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-N,N-diphenylaniline is an organic compound with the molecular formula C18H13Br2N. It is a derivative of diphenylaniline, where two bromine atoms are substituted at the 3 and 5 positions of the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromo-N,N-diphenylaniline typically involves the bromination of N,N-diphenylaniline. One common method is the reaction of N,N-diphenylaniline with bromine in the presence of a solvent like acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions and yields a higher purity product. The use of automated systems also reduces the risk of handling hazardous chemicals .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dibromo-N,N-diphenylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinone derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of N,N-diphenylaniline.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
- Substitution reactions yield various substituted diphenylanilines.
- Oxidation reactions produce quinone derivatives.
- Reduction reactions revert the compound to N,N-diphenylaniline .
Wissenschaftliche Forschungsanwendungen
3,5-Dibromo-N,N-diphenylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and electronic components
Wirkmechanismus
The mechanism of action of 3,5-dibromo-N,N-diphenylaniline involves its interaction with molecular targets through its bromine atoms and phenyl rings. These interactions can lead to the formation of stable complexes with various substrates. The compound’s ability to undergo substitution and oxidation reactions makes it a versatile intermediate in synthetic pathways .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-N,N-diphenylaniline: Similar structure but with only one bromine atom.
N,N-Diphenylaniline: The parent compound without any bromine substitution.
4-Bromo-N,N-diphenylaniline: Bromine substituted at the 4 position.
Uniqueness: 3,5-Dibromo-N,N-diphenylaniline is unique due to the presence of two bromine atoms at specific positions, which enhances its reactivity and allows for more diverse chemical transformations compared to its mono-brominated or non-brominated counterparts .
Eigenschaften
Molekularformel |
C18H13Br2N |
|---|---|
Molekulargewicht |
403.1 g/mol |
IUPAC-Name |
3,5-dibromo-N,N-diphenylaniline |
InChI |
InChI=1S/C18H13Br2N/c19-14-11-15(20)13-18(12-14)21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13H |
InChI-Schlüssel |
RZWVHVSSKSRSJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


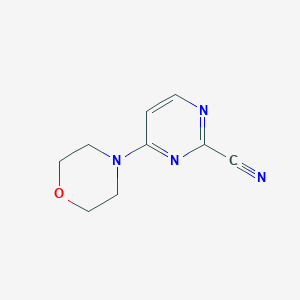
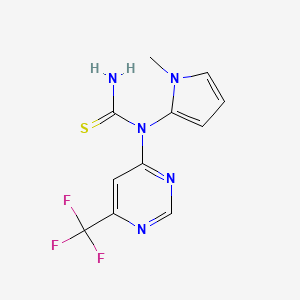
![(2-Isopropyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine](/img/structure/B13347725.png)
![2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13347741.png)
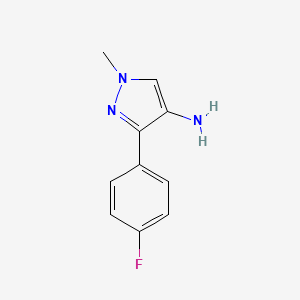
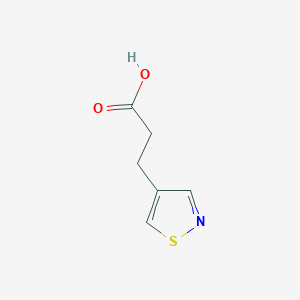

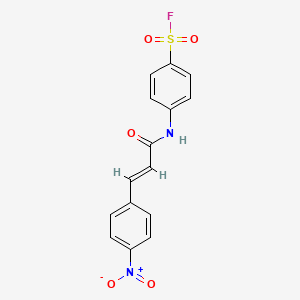

![(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13347789.png)

